
(E)-ethyl 3-(2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)butanoate
Description
The compound "(E)-ethyl 3-(2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)butanoate" is a hydrazone derivative characterized by a central hydrazono (-NH-N=CH-) linkage, a butanoate ester group, and a 4-chloro-2-methylphenoxyacetyl substituent. Its structure combines aromatic, ester, and hydrazone functionalities, which are common in bioactive molecules.
Key structural features include:
- 4-Chloro-2-methylphenoxy group: Enhances lipophilicity and may influence biological interactions.
- Ethyl butanoate ester: Improves solubility and bioavailability.
Properties
Molecular Formula |
C15H19ClN2O4 |
---|---|
Molecular Weight |
326.77 g/mol |
IUPAC Name |
ethyl (3E)-3-[[2-(4-chloro-2-methylphenoxy)acetyl]hydrazinylidene]butanoate |
InChI |
InChI=1S/C15H19ClN2O4/c1-4-21-15(20)8-11(3)17-18-14(19)9-22-13-6-5-12(16)7-10(13)2/h5-7H,4,8-9H2,1-3H3,(H,18,19)/b17-11+ |
InChI Key |
RBLGPLSVUDFCGV-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC(=O)COC1=C(C=C(C=C1)Cl)C)/C |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)COC1=C(C=C(C=C1)Cl)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}butanoate typically involves a multi-step process:
Formation of the Phenoxyacetyl Hydrazide: This step involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride to form 4-chloro-2-methylphenoxyacetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 4-chloro-2-methylphenoxyacetyl hydrazide.
Condensation Reaction: The hydrazide is then condensed with ethyl acetoacetate under acidic conditions to form the target compound, ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}butanoate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and hydrazono groups.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}butanoate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Elemental Composition
Hydrazono butanoate derivatives vary primarily in their substituents, which affect elemental composition, molecular weight, and physicochemical properties.
Key Observations :
Key Observations :
- Solvent-free methods (e.g., ) offer moderate yields (48%), while reflux in ethanol is common for cyclization .
- Brominated derivatives () may require harsher conditions due to steric and electronic effects.
Antimicrobial Activity
- Sulfamoyl-containing analogs (e.g., Ethyl 2-(2-(3-(N-acetylsulfamoyl)phenyl)hydrazono)-3-oxobutanoate) show antimicrobial activity against E. coli and S. aureus due to sulfonamide moieties .
- Coumarin derivatives () may exhibit enhanced UV absorption but reduced antimicrobial potency compared to halogenated analogs.
Anticancer Potential
- Indolin-2-one scaffold derivatives () act as VEGFR-2 inhibitors, suggesting hydrazones with aromatic substituents may target kinase pathways .
Physicochemical Stability
Structural and Spectroscopic Differences
- IR Spectroscopy : All compounds show C=O stretches (~1700 cm⁻¹) and N-H bends (~1600 cm⁻¹). Brominated analogs () exhibit additional C-Br stretches (~600 cm⁻¹) .
- NMR: The target compound’s 4-chloro-2-methylphenoxy group would produce distinct aromatic proton signals (δ 6.8–7.5 ppm) and a singlet for the methyl group (δ ~2.3 ppm).
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